Bupivacaine-d9

Bioanalysis LC-MS/MS Method Validation

Bupivacaine-d9 (474668-57-0) is a deuterium-labeled internal standard (+9 Da) essential for accurate LC-MS/MS quantification of bupivacaine. It corrects matrix effects and ensures compliance with FDA/EMA bioanalytical guidelines. Choose for robust method validation and reliable data in clinical, forensic, and preclinical studies.

Molecular Formula C18H28N2O
Molecular Weight 297.5 g/mol
Cat. No. B593371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupivacaine-d9
Synonyms1-(butyl-d9)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Molecular FormulaC18H28N2O
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2
InChIKeyLEBVLXFERQHONN-JOJYFGIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupivacaine-d9: The Gold-Standard Deuterated Internal Standard for Bupivacaine Quantification in Bioanalysis


Bupivacaine-d9 (CAS 474668-57-0) is a deuterium-labeled analog of the widely used amide-type local anesthetic bupivacaine [1]. This stable isotope-labeled compound is specifically engineered with nine deuterium atoms substituted at the butyl group, resulting in a molecular weight of 297.49 g/mol . Its primary and intended use is as an internal standard (IS) for the accurate quantification of bupivacaine in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . By providing near-identical chemical behavior to the analyte but with a distinct mass difference, Bupivacaine-d9 is essential for correcting matrix effects and variability in sample preparation, ensuring robust and reliable bioanalytical data [2].

Why Unlabeled Bupivacaine or Other Local Anesthetic Analogs Cannot Substitute Bupivacaine-d9 as an Internal Standard


In quantitative LC-MS/MS analysis, the use of a structurally identical but isotopically distinct internal standard is non-negotiable for achieving regulatory-compliant accuracy and precision. Generic substitution with unlabeled bupivacaine or a different local anesthetic analog (e.g., ropivacaine, mepivacaine) introduces substantial analytical error. Unlabeled bupivacaine is indistinguishable from the target analyte by the mass spectrometer, rendering it useless as an internal standard [1]. Non-identical analogs, while potentially having similar chemical properties, do not precisely co-elute or mirror the extraction recovery and ionization efficiency (matrix effects) of bupivacaine in complex biological samples like plasma or urine [2]. This leads to inaccurate quantification, method failure during validation (e.g., precision and accuracy exceeding 15% CV), and data rejection by regulatory agencies. The unique mass shift (+9 Da) and near-identical physicochemical properties of Bupivacaine-d9 make it the sole viable candidate for normalizing these unavoidable analytical variables and ensuring reliable bupivacaine concentration measurements.

Quantitative Differentiators for Bupivacaine-d9: A Direct Comparison to Alternative Internal Standards


Superior Isotopic Enrichment and Chemical Purity Guarantees Quantitative Accuracy

Bupivacaine-d9 is supplied with a certified chemical purity of ≥98% and an isotopic enrichment of ≥99 atom % D (or ≥98 atom % D) . This high level of deuteration ensures a negligible contribution (<1%) from the internal standard channel to the analyte channel (cross-talk), a critical factor for achieving a low lower limit of quantification (LLOQ). In contrast, alternative internal standards such as structural analogs or lower-purity isotope-labeled compounds may introduce significant interference, compromising assay sensitivity and accuracy.

Bioanalysis LC-MS/MS Method Validation

Demonstrated LC-MS/MS Performance: High Recovery and Reduced Matrix Effects in Clinical Samples

In a validated LC-MS/MS method for quantifying local anesthetics in human plasma, Bupivacaine-d9 was utilized as the internal standard to correct for matrix effects and extraction variability [1]. The method employing Bupivacaine-d9 achieved acceptable recoveries ranging from 88.8% to 103% for bupivacaine and demonstrated high precision with within- and between-run RSDs of less than 7.0% [1]. This performance is directly attributable to the use of a stable isotope-labeled analog, which compensates for analyte loss and ion suppression/enhancement that would otherwise go uncorrected by a non-isotopic internal standard.

Clinical Pharmacokinetics Sample Preparation Matrix Effect

Long-Term Stability Enables Multi-Year Study Consistency and Cost-Effective Procurement

Bupivacaine-d9 demonstrates exceptional long-term stability, with certified stability of ≥4 years when stored as a solid at -20°C [1]. This is significantly longer than the typical shelf-life of many ready-to-use internal standard solutions and even some non-deuterated reference standards, which can degrade more rapidly under similar storage conditions. This stability profile ensures that a single lot can be used for the entire duration of a multi-year research project or clinical trial, eliminating the need for costly and time-consuming re-validation of a new internal standard lot.

Stability Storage Longitudinal Studies

Optimal Application Scenarios for Bupivacaine-d9 in Research and Industry


Regulated Bioanalysis for Clinical Pharmacokinetic (PK) Studies

Bupivacaine-d9 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify bupivacaine in human plasma for clinical trials [1]. Its use directly addresses FDA and EMA guidelines for bioanalytical method validation by providing a robust means to correct for matrix effects and extraction variability, thereby ensuring the precision and accuracy required for regulatory submissions [2]. The high isotopic purity (>99% atom D) prevents signal crosstalk that would otherwise compromise the assay's LLOQ, a critical parameter for accurately characterizing drug elimination phases .

Method Development and Validation in CRO and Reference Laboratories

For Contract Research Organizations (CROs) and analytical reference labs, Bupivacaine-d9 is an essential consumable. Its availability with a certificate of analysis detailing high purity and isotopic enrichment, along with its documented long-term stability (≥4 years), streamlines the method development process and ensures consistent performance across multiple projects over time [1]. This reduces the operational burden of frequent re-qualification and minimizes the risk of batch failure due to internal standard degradation [2].

Forensic Toxicology and Anti-Doping Analysis

In forensic and anti-doping contexts, the legal defensibility of analytical results is paramount. Bupivacaine-d9 provides the highest level of analytical specificity and quantitative accuracy for confirming the presence and concentration of bupivacaine in biological specimens such as urine or blood [1]. The use of a co-eluting, isotopically distinct internal standard mitigates the risk of false positives or inaccurate quantitation arising from complex sample matrices or instrument variability, thereby providing legally and scientifically sound evidence [2].

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

For preclinical research involving hepatic microsomes, hepatocytes, or other in vitro systems, Bupivacaine-d9 is used to precisely quantify the depletion of bupivacaine over time [1]. Accurate measurement of metabolic stability and intrinsic clearance is heavily reliant on the use of a stable isotope-labeled internal standard to correct for matrix effects introduced by the incubation matrix itself (e.g., microsomal protein). Using Bupivacaine-d9 ensures that the calculated metabolic parameters (e.g., t½, Clint) are reflective of the actual biotransformation and not analytical artifacts, a key requirement for reliable in vitro-in vivo extrapolation (IVIVE) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupivacaine-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.